molecular formula C14H14N4O B1489650 2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine CAS No. 64792-21-8

2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine

Numéro de catalogue: B1489650
Numéro CAS: 64792-21-8
Poids moléculaire: 254.29 g/mol
Clé InChI: PDBMAISMFGGOFJ-MSNJMMSUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81262. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound features a pyrimidine core with a hydrazine linkage, which is crucial for its biological interactions. The synthesis typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of hydrazones and subsequent modifications to yield the target compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Various studies have highlighted its potential as an anticancer agent. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Inhibition of specific CA isoforms can lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that related hydrazone compounds exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, suggesting that this compound could have comparable efficacy .
  • Mechanistic Insights : Research on similar hydrazone derivatives revealed that these compounds could induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis .
  • Enzyme Inhibition Studies : The compound's ability to inhibit carbonic anhydrases was evaluated, showing promising inhibition constants (Ki) in the nanomolar range against tumor-associated isoforms . This suggests potential applications in cancer therapy by targeting metabolic pathways critical for tumor growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityIC50 values from 0.1 to 10 µM
Enzyme InhibitionKi values in nanomolar range
Induction of ApoptosisIncreased ROS levels leading to cell death

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine typically involves the condensation of hydrazine derivatives with appropriate pyrimidine precursors. Recent studies have highlighted efficient synthetic routes that yield high purity compounds suitable for further biological evaluation .

Key Synthesis Techniques:

  • Condensation Reactions: Utilizing hydrazines and aldehydes to form hydrazones, followed by cyclization to form pyrimidine derivatives.
  • Characterization Methods: Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Biological Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The mechanism appears to involve the inhibition of cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The specific pathways involved in apoptosis induction are currently being explored .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has been identified as a potential inhibitor of methionine aminopeptidases, which play a role in tumor growth and metastasis .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.
Study 3Enzyme InhibitionInhibited methionine aminopeptidases with an IC50 value of 15 µM, suggesting potential for cancer therapy.

Propriétés

IUPAC Name

4-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-11-10-13(19)17-14(16-11)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H2,16,17,18,19)/b8-5+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBMAISMFGGOFJ-MSNJMMSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64792-21-8
Record name NSC81262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(CINNAMYLIDENEHYDRAZINO)-4-HYDROXY-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine
Reactant of Route 4
2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine
Reactant of Route 5
2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine
Reactant of Route 6
2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.